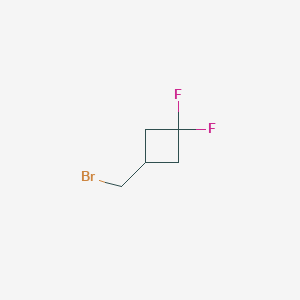

3-(Bromomethyl)-1,1-difluorocyclobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(bromomethyl)-1,1-difluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVNVGJESLKKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697102 | |

| Record name | 3-(Bromomethyl)-1,1-difluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252934-30-7 | |

| Record name | 3-(Bromomethyl)-1,1-difluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-1,1-difluorocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Bromomethyl)-1,1-difluorocyclobutane

Foreword: The Rising Prominence of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for enhancing pharmacological properties. The unique physicochemical characteristics imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and modulated pKa, have proven to be highly advantageous in the development of novel therapeutics. Among the various fluorinated motifs, the 1,1-difluorocyclobutane moiety has emerged as a particularly valuable scaffold. Its inherent conformational rigidity and the gem-difluoro substitution pattern serve as a bioisosteric replacement for carbonyl groups and other functionalities, often leading to improved binding affinity and metabolic profiles of drug candidates.

This technical guide provides a comprehensive overview of the synthesis and characterization of a key building block in this class: 3-(Bromomethyl)-1,1-difluorocyclobutane. This versatile intermediate, with its reactive bromomethyl handle, offers a gateway to a diverse array of more complex molecules, particularly in the realm of kinase inhibitor discovery and other targeted therapies. We will delve into a robust and reproducible synthetic pathway, explore the critical aspects of its characterization, and discuss the mechanistic rationale behind the chosen methodologies, providing researchers and drug development professionals with a practical and insightful resource.

I. Strategic Synthesis Pathway: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step sequence commencing from the commercially available 3,3-Difluorocyclobutanecarboxylic acid. This strategy involves an initial reduction of the carboxylic acid to the corresponding primary alcohol, followed by a subsequent bromination to yield the target compound. This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual transformations.

Caption: Overall synthetic workflow for this compound.

Step 1: Reduction of 3,3-Difluorocyclobutanecarboxylic Acid to (3,3-Difluorocyclobutyl)methanol

The initial step involves the reduction of the carboxylic acid functionality. While various reducing agents can accomplish this transformation, lithium aluminum hydride (LiAlH₄) is a common and effective choice due to its high reactivity. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent.

Experimental Protocol: Reduction of 3,3-Difluorocyclobutanecarboxylic Acid

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Starting Material: 3,3-Difluorocyclobutanecarboxylic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis indicates complete consumption of the starting material.

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while cooling in an ice bath. The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude (3,3-Difluorocyclobutyl)methanol.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure alcohol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for both safety and reaction efficiency.

-

Controlled Addition: The dropwise addition of the carboxylic acid at low temperature helps to control the initial exothermic reaction.

-

Aqueous Work-up (Fieser method): The specific sequence of adding water, aqueous NaOH, and then water is a standard and safe method for quenching LiAlH₄ reactions, resulting in the formation of easily filterable granular aluminum salts.

Step 2: Bromination of (3,3-Difluorocyclobutyl)methanol

The conversion of the primary alcohol to the corresponding bromide is a standard functional group transformation. Several reagents can be employed for this purpose, with phosphorus tribromide (PBr₃) and a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (the Appel reaction) being two of the most common and reliable methods.

Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere is charged with (3,3-Difluorocyclobutyl)methanol (1.0 equivalent) dissolved in an anhydrous solvent such as diethyl ether or dichloromethane.

-

Addition of Reagent: Phosphorus tribromide (0.4 equivalents) is added dropwise to the solution at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC or GC-MS.

-

Work-up: The reaction is carefully poured onto ice and extracted with diethyl ether. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation or column chromatography to yield the final product.

Trustworthiness and Self-Validation:

The progress of each synthetic step should be meticulously monitored by appropriate analytical techniques. The identity and purity of the intermediate alcohol and the final bromide product must be confirmed by spectroscopic methods as detailed in the following section. This analytical rigor ensures the reliability and reproducibility of the synthesis.

II. Comprehensive Characterization of this compound

Thorough analytical characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized this compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the target molecule. Both ¹H and ¹³C NMR are essential for a complete characterization.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their connectivity within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 | d | 2H | -CH₂Br |

| ~2.8 | m | 1H | -CH- |

| ~2.5 | m | 4H | -CH₂- (cyclobutane ring) |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule. The coupling with fluorine atoms provides additional structural confirmation.

| Chemical Shift (δ) ppm | Assignment |

| ~118 (t) | CF₂ |

| ~38 | -CH₂Br |

| ~35 | -CH- |

| ~26 | -CH₂- (cyclobutane ring) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's magnetic field strength. The values presented are typical and should be used as a reference.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. For this compound (C₅H₇BrF₂), the expected molecular weight is approximately 185.01 g/mol . The mass spectrum will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| Technique | Expected [M]⁺ | Key Fragmentation Peaks |

| Electron Ionization (EI-MS) | m/z ~184/186 | [M-Br]⁺, [M-CH₂Br]⁺ |

III. Applications in Drug Discovery: A Versatile Building Block

The utility of this compound in drug discovery lies in its ability to serve as a versatile electrophilic building block.[1] The bromomethyl group is a good leaving group and readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the facile introduction of the 1,1-difluorocyclobutane motif into more complex molecular scaffolds.

The incorporation of the 1,1-difluorocyclobutane moiety can lead to several beneficial effects on the properties of a drug candidate, including:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, which can prolong the half-life of a drug.

-

Modulation of Lipophilicity: The gem-difluoro group can act as a lipophilic bioisostere of a carbonyl group, influencing the overall lipophilicity of the molecule and potentially improving its membrane permeability.

-

Enhanced Binding Affinity: The rigid cyclobutane ring can lock the molecule into a specific conformation that is favorable for binding to its biological target.

While specific examples of marketed drugs containing the this compound-derived fragment are not yet prevalent, its use in the synthesis of investigational compounds, particularly in the area of kinase inhibitors, is an active area of research. The structural and electronic properties of the 1,1-difluorocyclobutane group make it an attractive component for designing potent and selective inhibitors of various protein kinases implicated in diseases such as cancer.

IV. Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The presented two-step synthetic route, starting from 3,3-Difluorocyclobutanecarboxylic acid, offers a reliable and scalable method for the preparation of this valuable building block. The comprehensive characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized material. As the demand for novel fluorinated scaffolds in drug discovery continues to grow, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

V. References

-

ChemicalBook. 3,3-Difluorocyclobutanecarboxylic acid synthesis. --INVALID-LINK--

-

Google Patents. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method. --INVALID-LINK--

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. --INVALID-LINK--

-

ChemicalBook. 3-(bromomethyl)-1,1-difluorocyclopentane(1695914-13-6) 1 H NMR. --INVALID-LINK--

-

Synblock. CAS 1252934-30-7 | this compound. --INVALID-LINK--

-

Apollo Scientific. This compound. --INVALID-LINK--

-

Sigma-Aldrich. This compound | 1252934-30-7. --INVALID-LINK--

-

Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source.

-

Sigma-Aldrich. This compound 1252934-30-7. --INVALID-LINK--

-

PubChem. Novel derivatives of - Patent US-3235551-A. --INVALID-LINK--

-

Google Patents. CN101209953A - Applied synthesis method for bromocyclobutane. --INVALID-LINK--

-

National Center for Biotechnology Information. Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery. --INVALID-LINK--

-

PubChem. 1,3-Difluorocyclobutane. --INVALID-LINK--

-

Benchchem. detailed protocol for the synthesis of 3-Bromobutan-2-ol. --INVALID-LINK--

References

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to 3-(Bromomethyl)-1,1-difluorocyclobutane: A Key Bioisostere for Modern Drug Discovery

In the landscape of modern drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the privileged fluorinated motifs, the 1,1-difluorocyclobutane ring has emerged as a particularly valuable bioisostere.[1][2] It serves as a rigid, metabolically robust, and polar substitute for more common groups like gem-dimethyl or carbonyl functions. Its application in approved therapeutics, such as the IDH1 inhibitor Ivosidenib, underscores its importance in overcoming metabolic liabilities while maintaining or enhancing pharmacological potency.[2]

This guide provides a comprehensive technical overview of This compound (CAS: 1252934-30-7), a versatile building block designed to introduce the difluorocyclobutane moiety into target molecules. As a bifunctional reagent, it combines the advantageous physicochemical properties of the difluorocyclobutane core with the reactive potential of a primary alkyl bromide. This unique combination makes it an indispensable tool for researchers and scientists in pharmaceutical development and material science, enabling the exploration of novel chemical space.

Physicochemical and Structural Properties

The compound's utility is directly linked to its distinct physical and chemical characteristics. The gem-difluoro substitution significantly impacts the electronic nature of the cyclobutane ring, while the bromomethyl group provides a reliable handle for synthetic elaboration.

Data Summary

| Property | Value | Source(s) |

| CAS Number | 1252934-30-7 | [3][4] |

| Molecular Formula | C₅H₇BrF₂ | [3][4] |

| Molecular Weight | 185.01 g/mol | [3][4] |

| Physical Form | Reported as both solid and liquid; may vary with purity and temperature. | [3] |

| Boiling Point | ~145.7 °C (at 760 mmHg) | [4] |

| SMILES | FC1(F)CC(CBr)C1 | [3] |

| InChI Key | CAVNVGJESLKKME-UHFFFAOYSA-N | [3] |

Synthesis and Manufacturing

While specific, peer-reviewed synthesis protocols for this compound are not extensively published, a plausible manufacturing route can be constructed based on established methodologies for related fluorinated cyclobutanes and alkyl halides. The following represents a logical, multi-step approach starting from a commercially available precursor.

Proposed Synthetic Pathway

The synthesis logically begins with the gem-difluorination of a cyclobutanone precursor, followed by functional group manipulations to introduce the bromomethyl moiety.

Caption: Proposed synthetic route to this compound.

Representative Experimental Protocol

Step 3: Bromination of (1,1-Difluorocyclobutan-3-yl)methanol

This protocol is an adapted procedure based on standard alcohol-to-bromide conversions (e.g., Appel reaction) and should be optimized for specific laboratory conditions.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add triphenylphosphine (1.2 equivalents) and anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add carbon tetrabromide (1.2 equivalents) portion-wise, ensuring the internal temperature does not exceed 5 °C. The solution will typically turn from colorless to a yellow-orange hue.

-

Substrate Introduction: Dissolve (1,1-Difluorocyclobutan-3-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue, containing the product and triphenylphosphine oxide, is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Causality Behind Choices:

-

Appel Reaction Conditions (CBr₄/PPh₃): This method is chosen for its mild conditions, which are well-suited for substrates that might be sensitive to harsher acidic brominating agents like HBr or PBr₃. This prevents potential rearrangement or degradation of the strained cyclobutane ring.

-

Anhydrous Conditions: The reagents are moisture-sensitive. Water would consume the phosphonium intermediate, quenching the reaction and reducing the yield.

-

Controlled Temperature: The initial cooling to 0 °C is critical to manage the exothermic reaction between PPh₃ and CBr₄ and to prevent side reactions.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond. As a primary alkyl halide, it is an excellent electrophile for nucleophilic substitution reactions (Sₙ2).

Caption: Key nucleophilic substitution reactions.

Core Applications in Drug Discovery:

-

Linker Chemistry: The bromomethyl group allows for the covalent attachment of the difluorocyclobutane scaffold to various pharmacophores. This is particularly useful in structure-activity relationship (SAR) studies where the introduction of this motif can enhance metabolic stability.[1][2]

-

Synthesis of Novel Amines: Reaction with primary or secondary amines yields novel difluorocyclobutylmethylamines, a common structural feature in bioactive molecules.

-

Formation of Ethers and Thioethers: Williamson ether synthesis with phenols or alcohols provides access to compounds where the difluorocyclobutane group is linked via an oxygen atom, modulating properties like solubility and hydrogen bonding capacity.

Expected Analytical Characteristics

-

¹H NMR: The proton spectrum would be complex due to fluorine-proton coupling.

-

-CH₂Br protons: Expected to appear as a doublet of triplets, coupled to the adjacent methine proton and the two geminal fluorine atoms.

-

Ring protons: Would show complex multiplet patterns due to geminal, vicinal, and long-range H-F couplings.

-

-

¹⁹F NMR: The two fluorine atoms are chemically equivalent. They would appear as a single resonance.

-

¹³C NMR:

-

CF₂ carbon: Would appear as a characteristic triplet due to one-bond C-F coupling, typically in the range of 115-125 ppm.

-

CH₂Br carbon: Expected around 30-40 ppm.

-

-

Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity). Fragmentation would likely involve the loss of Br• and subsequent ring opening.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its reactivity and potential hazards.

GHS Hazard Information

-

Pictogram: GHS07 (Harmful)[4]

-

Signal Word: Warning [4]

-

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

-

Recommended storage temperatures range from room temperature to 2-8 °C for long-term stability.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and nucleophiles.

Conclusion

This compound is more than a simple alkylating agent; it is a strategically designed building block that provides a gateway to novel, metabolically robust chemical entities. Its value lies in its ability to introduce the proven difluorocyclobutane bioisostere into complex molecules with relative ease. For researchers in drug discovery and materials science, understanding its properties, reactivity, and handling is key to unlocking its full potential in the development of next-generation therapeutics and advanced materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 1252934-30-7 [sigmaaldrich.com]

- 4. CAS 1252934-30-7 | this compound - Synblock [synblock.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. rsc.org [rsc.org]

Spectroscopic Characterization of 3-(Bromomethyl)-1,1-difluorocyclobutane: A Technical Guide

Introduction

3-(Bromomethyl)-1,1-difluorocyclobutane (CAS No. 1252934-30-7) is a valuable building block in medicinal chemistry and materials science.[1][2] The unique combination of a strained, rigid cyclobutane core, geminal fluorine atoms, and a reactive bromomethyl group makes it an attractive scaffold for the synthesis of novel compounds with tailored properties. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the bromomethyl handle allows for a variety of chemical transformations.[2]

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

References

An In-depth Technical Guide to 3-(Bromomethyl)-1,1-difluorocyclobutane (CAS Number: 1252934-30-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-1,1-difluorocyclobutane is a halogenated aliphatic cyclobutane that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique structural motif, featuring a gem-difluorinated cyclobutane ring coupled with a reactive bromomethyl group, makes it an attractive component for the design of novel therapeutic agents and functional materials. The presence of the difluorocyclobutane moiety can significantly influence the physicochemical properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties and safety data for this compound, intended to inform and assist researchers and drug development professionals in its safe handling and effective utilization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1252934-30-7 | [1][2][3] |

| Molecular Formula | C₅H₇BrF₂ | [1][2][3] |

| Molecular Weight | 185.01 g/mol | [1][2][3] |

| Appearance | Colorless liquid or solid | [4] |

| Boiling Point | 145.7 ± 10.0 °C (Predicted) | [1] |

| Density | 1.57 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | No data available | [5] |

| InChI Key | CAVNVGJESLKKME-UHFFFAOYSA-N | |

| SMILES | C1C(CC1(F)F)CBr |

Synthesis and Reactivity

The reactivity of this compound is primarily dictated by the presence of the bromomethyl group. This functional group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[4] This reactivity is the cornerstone of its utility as a building block, allowing for the facile introduction of the difluorocyclobutane moiety into a wide range of molecular scaffolds.

Caption: Generalized nucleophilic substitution reaction of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorinated motifs, such as the gem-difluorocycloalkane group, is a well-established strategy in modern drug design. The fluorine atoms can modulate a molecule's electronic properties, pKa, and conformational preferences, which in turn can lead to improved pharmacokinetic and pharmacodynamic profiles. The difluorocyclobutane unit, in particular, is of interest as a bioisosteric replacement for other chemical groups, potentially enhancing metabolic stability and cell membrane permeability.[6]

This compound serves as a key intermediate for the synthesis of these more complex, biologically active molecules.[7] Its utility lies in its ability to introduce the desirable difluorocyclobutane scaffold into drug candidates targeting a variety of diseases.

Safety Data

A thorough understanding of the safety profile of this compound is essential for its safe handling in a laboratory setting. The following sections detail the known hazards, precautionary measures, and first-aid recommendations.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Serious eye irritation: Category 2[5]

-

Specific target organ toxicity – single exposure (Respiratory tract irritation): Category 3[1][5]

Hazard Statements:

-

H319: Causes serious eye irritation.[5]

Precautionary Measures and Safe Handling

The following precautionary statements should be strictly adhered to when handling this compound:

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][5]

-

P240: Ground and bond container and receiving equipment.[1][5]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[1][5]

-

P243: Take action to prevent static discharges.[5]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]

-

P264: Wash hands thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P319: Get medical help if you feel unwell.[5]

-

P332 + P317: If skin irritation occurs: Get medical help.[5]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

-

P370 + P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[5]

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

-

P403 + P235: Store in a well-ventilated place. Keep cool.[5]

-

P405: Store locked up.[5]

Disposal:

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5]

Toxicological Information

It is important to note that quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values, are not available for this compound.[5] The hazard assessment is based on the GHS classification derived from available data and expert judgment. The absence of specific toxicity data underscores the need for cautious handling and the implementation of robust safety protocols.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

-

If inhaled: Move the victim to fresh air.[5]

-

Following skin contact: Take off contaminated clothing immediately and wash the affected area with plenty of water.[5]

-

Following eye contact: Rinse with pure water for at least 15 minutes.[5]

-

Following ingestion: Rinse mouth with water.[5]

In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

Experimental Protocols: Safe Handling Workflow

The following diagram outlines a recommended workflow for the safe handling of this compound in a research laboratory.

Caption: A workflow for the safe handling of this compound.

Stability and Reactivity

Currently, there is limited specific data available regarding the chemical stability, reactivity, and hazardous decomposition products of this compound. Safety data sheets generally indicate that the compound is stable under normal conditions and that information on incompatible materials and hazardous decomposition products is not available.[5] However, based on its chemical structure, it is prudent to avoid strong oxidizing agents, strong bases, and excessive heat.

Conclusion

This compound is a valuable and reactive building block with significant potential in the field of drug discovery and organic synthesis. Its difluorinated cyclobutane structure offers a means to enhance the developability of novel chemical entities. While a comprehensive toxicological profile is not yet established, the available safety data indicates that it should be handled with care, adhering to the GHS classifications and recommended safety protocols. Researchers and drug development professionals are encouraged to consult the latest safety data sheets and exercise caution when working with this compound to ensure a safe and productive research environment.

References

The Emergence of Difluorocyclobutanes: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and biological properties. Among the diverse array of fluorinated motifs, the difluorocyclobutane ring system has emerged as a particularly valuable building block. Its unique conformational constraints and the electronic influence of the gem-dinal difluoro group can impart significant advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel difluorocyclobutane building blocks, with a focus on the underlying mechanistic principles and practical experimental protocols.

The Strategic Advantage of the Difluorocyclobutane Motif in Drug Discovery

The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. The gem-difluoro moiety, in particular, serves as a lipophilic bioisostere for carbonyl groups and other polar functionalities, while also being capable of participating in favorable noncovalent interactions with biological targets.[2][3] The cyclobutane ring, a strained yet stable four-membered carbocycle, imposes a defined three-dimensional geometry on the molecule, which can be crucial for optimizing interactions with protein binding pockets.[4] This combination of properties has led to the successful incorporation of fluorinated cyclobutanes in FDA-approved drugs such as Ivosidenib, an anti-cancer medication.[5][6]

The synthesis of these valuable building blocks, however, presents unique challenges. The inherent ring strain of the cyclobutane core and the electronic effects of the fluorine atoms necessitate the development of specialized synthetic methodologies. This guide will delve into the key strategies that have been successfully employed to access a diverse range of difluorocyclobutane derivatives.

Key Synthetic Strategies for Accessing Difluorocyclobutane Building Blocks

The synthesis of difluorocyclobutanes has evolved significantly, with several robust methods now available to the medicinal chemist. The choice of synthetic route often depends on the desired substitution pattern and the available starting materials.

Functionalization of 3,3-Difluorocyclobutanone via Organolanthanum Reagents

A significant breakthrough in the synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes involves the use of organolanthanum reagents for the nucleophilic addition to commercially available 3,3-difluorocyclobutanone.[2][7] Traditional organometallic reagents like organolithiums or Grignards often lead to undesired elimination of HF due to their high basicity.[2][7] Organolanthanum reagents, with their lower basicity, effectively suppress this side reaction, enabling the efficient formation of gem-difluorocyclobutanol derivatives.[5][7] These alcohol intermediates can then be further functionalized through the generation of carbocation or radical intermediates.[2][7]

Mechanism and Rationale: The success of this method hinges on the controlled nucleophilicity and reduced basicity of the organolanthanum species. The lanthanum cation coordinates to the carbonyl oxygen, activating it towards nucleophilic attack without promoting enolization and subsequent elimination. This allows for the addition of a wide range of carbon nucleophiles, including aryl, alkynyl, and sp³-hybridized groups.[2][7]

Experimental Protocol: Synthesis of 1-Aryl-3,3-difluorocyclobutanol [7]

-

Preparation of the Organolanthanum Reagent: To a solution of the aryl bromide (1.2 equiv.) in dry THF at -78 °C is added n-butyllithium (1.1 equiv.) dropwise. After stirring for 30 minutes, a solution of LaCl₃·2LiCl (1.3 equiv.) in THF is added, and the mixture is stirred for another 2 hours at -78 °C.

-

Nucleophilic Addition: 3,3-Difluorocyclobutanone (1.0 equiv.) is added to the freshly prepared organolanthanum reagent at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutanol.

Deoxofluorination of Cyclobutanone Precursors

An alternative and widely applicable strategy for the synthesis of gem-difluorocyclobutanes is the deoxofluorination of a corresponding cyclobutanone.[8][9] This method is particularly useful for accessing 2,2-difluorocyclobutyl-substituted building blocks, which are not directly accessible from 3,3-difluorocyclobutanone.[8][10]

Mechanism and Rationale: Deoxofluorinating agents, such as diethylaminosulfur trifluoride (DAST) or its analogues (e.g., Morph-DAST), react with the ketone to form a fluorosulfurane intermediate.[11] Subsequent nucleophilic attack by fluoride and elimination of sulfur dioxide and an amine byproduct generates the gem-difluoro moiety. The choice of fluorinating agent and reaction conditions is crucial to avoid side reactions and ensure high yields.

Experimental Protocol: Synthesis of 2,2-Difluorocyclobutane Derivatives [8]

-

Substrate Preparation: An O-protected 2-(hydroxymethyl)cyclobutanone is prepared from commercially available starting materials.

-

Deoxofluorination: To a solution of the cyclobutanone (1.0 equiv.) in dichloromethane at -78 °C is added Morph-DAST (1.5 equiv.) dropwise.[11] The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction is carefully quenched with saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the 2,2-difluorocyclobutane derivative.

Photochemical Approaches to Difluoromethyl Cyclobutanes

Recent advancements have introduced novel photochemical methods for the synthesis of difluoromethylated cyclobutanes.[12] These methods often leverage green chemistry principles, utilizing visible light as a renewable energy source.[12] One such approach involves the selective difluoromethylation or bromo-difluoromethylation of bicyclobutanes.[12]

Mechanism and Rationale: This photochemical protocol proceeds via a radical mechanism. Visible light irradiation of a suitable difluoromethyl radical precursor in the presence of a bicyclobutane initiates the reaction. The regioselectivity is controlled by the solvent and the nature of the radical precursor.[12] This method offers a direct and atom-economical route to functionalized difluoromethyl cyclobutanes, avoiding the need for pre-functionalized cyclobutanones.[12]

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of a fluorinated alkene with another alkene is a fundamental and powerful strategy for constructing the cyclobutane ring.[13][14][15] This approach can be promoted by thermal or photochemical conditions and offers a direct route to a variety of substituted difluorocyclobutanes.[13]

Mechanism and Rationale: The mechanism of [2+2] cycloadditions can be either concerted or stepwise, depending on the nature of the reactants and the reaction conditions. Photochemical [2+2] cycloadditions often proceed through a triplet excited state, leading to a diradical intermediate that then closes to form the cyclobutane ring.[15] The regioselectivity of the cycloaddition can be a challenge, often yielding a mixture of isomers.[13]

Illustrative Example: [2+2] Cycloaddition of 1,1-Difluoroethene

A potential route to a chloro-difluoro-cyclobutane derivative involves the [2+2] cycloaddition of 1,1-difluoroethene with chloroethene. This reaction would likely yield a mixture of 1-chloro-3,3-difluorocyclobutane and 2-chloro-1,1-difluorocyclobutane.[13]

Data Summary and Physicochemical Properties

The physicochemical properties of difluorocyclobutane building blocks are of paramount importance for their application in drug discovery. Parameters such as pKa and logP are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

| Compound | pKa | logP | Reference |

| 2,2-Difluorocyclobutaneamine | Not determined due to instability | - | [10] |

| 2,2-Difluorocyclobutanecarboxylic acid | 4.79 (in D₂O) | - | [10][16] |

| 3,3-Difluorocyclobutaneamine | - | - | [8] |

| 3,3-Difluorocyclobutanecarboxylic acid | - | - | [1] |

Note: The table presents a selection of available data. For a comprehensive understanding, refer to the cited literature.

Visualization of Key Synthetic Pathways

Visualizing the reaction pathways and experimental workflows can greatly enhance the understanding of these complex synthetic transformations.

Caption: Synthesis of 1-Aryl-3,3-difluorocyclobutanol via an organolanthanum reagent.

Caption: General workflow for deoxofluorination of a cyclobutanone.

Conclusion and Future Outlook

The discovery and development of novel synthetic routes to difluorocyclobutane building blocks have significantly expanded the toolbox of medicinal chemists. The methods described in this guide, from the use of specialized organometallic reagents to innovative photochemical transformations, provide access to a wide array of previously inaccessible structures. As our understanding of the unique properties conferred by the difluorocyclobutane motif continues to grow, we can anticipate the development of even more efficient and selective synthetic methodologies. The continued exploration of this valuable scaffold holds great promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 7. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Solubility Profile of 3-(Bromomethyl)-1,1-difluorocyclobutane in Organic Solvents

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Bromomethyl)-1,1-difluorocyclobutane (CAS No. 1252934-30-7), a crucial building block in medicinal chemistry and organic synthesis.[1][2] We delve into the physicochemical properties of the molecule to establish a theoretical solubility framework based on the "like dissolves like" principle.[3][4] This guide presents a predicted solubility profile across a range of common organic solvents, from polar protic to nonpolar. Furthermore, we provide a detailed, field-proven experimental protocol for researchers to quantitatively and qualitatively determine solubility in their own laboratory settings. Safety protocols, data interpretation, and visual workflow diagrams are included to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Solubility Profile

This compound is a fluorinated aliphatic hydrocarbon of increasing interest in the pharmaceutical and agrochemical industries.[1][5] Its rigid cyclobutane scaffold and the presence of gem-difluoro and bromomethyl groups make it a valuable intermediate for synthesizing complex molecules with tailored properties.[1][6] The fluorine atoms, in particular, can enhance metabolic stability and lipophilicity, which are highly desirable traits in modern drug design.[1]

The success of any synthetic reaction hinges on the ability of reactants to interact in a uniform phase. Therefore, understanding the solubility of this key building block is not merely academic; it is a fundamental prerequisite for reaction design, solvent selection, purification processes (such as crystallization and chromatography), and formulation development. This guide serves to elucidate the solubility behavior of this compound, empowering researchers to make informed decisions that save time, conserve materials, and improve experimental outcomes. The core principle that structure dictates function is central to predicting and understanding these solubility properties.

Physicochemical Properties of this compound

To predict how a solute will behave in a solvent, we must first understand its intrinsic molecular properties.

| Property | Value | Source |

| CAS Number | 1252934-30-7 | [7] |

| Molecular Formula | C₅H₇BrF₂ | [8][7] |

| Molecular Weight | 185.01 g/mol | [6][8][7] |

| Boiling Point | 145.7 ± 10.0 °C at 760 mmHg | [6][9] |

| Appearance | Reported as both a solid and a colorless liquid. This may depend on purity and ambient temperature. | [10] |

| Storage | 2-8°C, in a tightly sealed container, protected from light. | [2][6][9] |

Structural Analysis and Polarity:

The solubility of this compound is governed by the interplay of its different structural components:

-

Nonpolar Component: The cyclobutane carbon skeleton is fundamentally nonpolar.

-

Polar Components: The high electronegativity of the two fluorine atoms and the bromine atom creates significant bond dipoles (C-F and C-Br). The asymmetrical arrangement of these atoms on the cyclobutane ring results in a net molecular dipole moment, rendering the molecule polar.

-

Hydrogen Bonding: The molecule lacks hydrogen atoms bonded to highly electronegative atoms (like oxygen or nitrogen). Therefore, it cannot act as a hydrogen bond donor. The fluorine atoms can act as weak hydrogen bond acceptors.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[4][12]

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane / Heptane | Nonpolar | Sparingly Soluble to Insoluble | The molecule's polarity is too high for significant interaction with purely nonpolar alkanes. |

| Toluene | Nonpolar (Aromatic) | Soluble | The polarizability of the aromatic ring allows for favorable interactions with the polar solute. |

| Diethyl Ether | Slightly Polar | Soluble | The polarity is well-matched, and the ether can act as a hydrogen bond acceptor. |

| Dichloromethane (DCM) | Moderately Polar Aprotic | Highly Soluble | Polarity is very similar, leading to strong dipole-dipole interactions. |

| Acetone | Polar Aprotic | Highly Soluble | The strong dipole of the carbonyl group interacts favorably with the polar C-F and C-Br bonds. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | A good polar match, facilitating dissolution. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Soluble | The very high polarity of DMSO should be sufficient to dissolve the compound effectively. |

| Ethanol / Methanol | Polar Protic | Moderately Soluble | The solvent's hydrogen bonding network is strong. While some dissolution will occur due to polarity, the solute cannot fully participate in this network, limiting solubility. |

| Water | Highly Polar Protic | Insoluble | The molecule's inability to hydrogen bond effectively and its hydrocarbon character prevent it from dissolving in the highly structured water network.[11] |

Experimental Protocol for Solubility Determination

This protocol provides a reliable, step-by-step method for determining the solubility of this compound. It is a self-validating system based on visual confirmation.

Objective: To determine the approximate solubility of the title compound in a given solvent at room temperature, expressed in mg/mL.

Materials & Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Glass vials (e.g., 4 mL) with screw caps

-

Calibrated positive displacement pipettes or microliter syringes

-

Vortex mixer

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate gloves (refer to SDS).[13]

Workflow Diagram:

Caption: Workflow for determining compound solubility.

Step-by-Step Procedure:

-

Preparation: Tare a clean, dry glass vial on an analytical balance. Carefully add approximately 10 mg of this compound. Record the exact mass.

-

Initial Solvent Addition: Add 0.1 mL (100 µL) of the test solvent to the vial. This creates an initial test concentration of ~100 mg/mL.

-

Mixing: Securely cap the vial and vortex vigorously for 60 seconds. Allow the vial to stand for another 60 seconds.

-

Observation 1: Carefully observe the solution against a well-lit background. Look for any undissolved solid particles or, if the compound is a liquid, separate liquid phases (immiscibility).[3]

-

Decision Point 1:

-

If completely dissolved: The compound is soluble at ≥100 mg/mL. The experiment for this solvent is complete. Record the result.

-

If not completely dissolved: Proceed to the next step.

-

-

Titration: Add another 0.1 mL of solvent to the vial (for a total volume of 0.2 mL), bringing the concentration to ~50 mg/mL.

-

Re-mixing and Observation 2: Repeat Step 3 (vortexing) and Step 4 (observation).

-

Decision Point 2:

-

If completely dissolved: The compound is soluble at ~50 mg/mL. Record the result.

-

If not completely dissolved: You can continue adding solvent in known increments to find a more precise solubility or classify the compound as "sparingly soluble" or "insoluble" at 50 mg/mL.

-

This titration method allows for a semi-quantitative assessment of solubility in a range of solvents quickly and efficiently.[14][15]

Logical Framework: Polarity and Interactions

The underlying principle of solubility is that the energy gained from new solute-solvent interactions must be sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.

Caption: "Like Dissolves Like" principle for the target compound.

Safety and Handling

This compound is a chemical intermediate that requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves when handling this compound.[13]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Prevent contact with skin and eyes.

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container.[2][6]

Conclusion

This compound is a moderately polar molecule. Its solubility is predicted to be highest in moderately polar aprotic solvents such as dichloromethane and acetone, and lowest in highly polar protic solvents like water and nonpolar solvents like hexane. This technical guide provides both a theoretical framework for understanding these properties and a practical, robust protocol for their experimental verification. By leveraging this information, researchers in drug discovery and chemical synthesis can optimize their experimental designs, leading to more efficient and successful scientific outcomes.

References

- 1. 3-(bromomethyl)-1,1-difluorocyclopentane [myskinrecipes.com]

- 2. watson-int.com [watson-int.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. CAS 1252934-30-7 | this compound - Synblock [synblock.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound | 1252934-30-7 [sigmaaldrich.com]

- 10. This compound 1252934-30-7 [sigmaaldrich.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

electron distribution and bond properties of halogenated cyclobutanes

An In-depth Technical Guide to the Electron Distribution and Bond Properties of Halogenated Cyclobutanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated cyclobutanes represent a unique class of strained cyclic systems where the inherent structural and electronic properties of the four-membered ring are profoundly modulated by the presence of one or more halogen substituents. This technical guide provides a comprehensive analysis of the interplay between the puckered cyclobutane framework and the diverse electronic and steric effects of halogens (F, Cl, Br, I). We delve into the critical aspects of conformational equilibrium, detailing the preference of halogens for equatorial or axial positions as a function of their size and electronegativity. The guide elucidates how these substitutions alter the electron density distribution within the carbocyclic frame through inductive effects and hyperconjugative interactions. Advanced experimental and computational methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) coupled with Natural Bond Orbital (NBO) analysis, are presented as indispensable tools for characterizing these molecules. Detailed protocols for these techniques are provided, offering a practical framework for researchers. By synthesizing foundational principles with advanced analytical insights, this document serves as an essential resource for professionals seeking to understand, predict, and manipulate the properties of halogenated cyclobutanes for applications in medicinal chemistry and materials science.

Introduction: The Significance of a Strained Scaffold

The cyclobutane moiety, an enduring motif in organic chemistry, is increasingly recognized for its utility in drug discovery as a bioisosteric replacement for more common functionalities like gem-dimethyl groups or aromatic rings.[1] Its strained, non-planar structure imparts a defined three-dimensional geometry that can enforce specific pharmacophoric presentations, enhancing binding affinity and metabolic stability.[2] The introduction of halogens onto this scaffold provides a powerful tool for fine-tuning a molecule's physicochemical properties, including lipophilicity, acidity (pKa), and metabolic fate.[3][4]

However, the true impact of halogenation extends deep into the molecule's electronic structure. The interplay between the inherent ring strain of cyclobutane—a combination of angle strain from compressed C-C-C bonds and torsional strain from eclipsing C-H bonds—and the potent electronic effects of the halogen substituent creates a complex system governed by subtle stereoelectronic forces.[5] Understanding this interplay is paramount for the rational design of novel chemical entities. This guide moves beyond a cursory overview to provide a detailed, mechanistic exploration of the electron distribution and bond properties that define these fascinating molecules.

The Cyclobutane Ring: A Foundation of Strain and Fluxionality

Unlike the planar representation often used in sketches, the cyclobutane ring is not flat. A planar conformation would suffer from severe torsional strain due to the eclipsing of all eight C-H bonds.[6] To alleviate this, the ring adopts a puckered or "butterfly" conformation.[7] This puckering is characterized by a dihedral angle (θ) of approximately 29-30° and results in two distinct substituent positions on each carbon: axial (pointing more perpendicular to the ring's average plane) and equatorial (pointing more outwards from the ring's perimeter).

This puckered structure is not static. The ring undergoes a rapid inversion process, akin to a butterfly flapping its wings, which interconverts the axial and equatorial positions. The energy barrier for this inversion in unsubstituted cyclobutane is very low, approximately 1.4 kcal/mol (482 cm⁻¹), allowing for rapid equilibration at room temperature.[8] The introduction of substituents, particularly halogens, breaks the symmetry of this potential energy surface, leading to a distinct energy difference between the axial and equatorial conformers.

Diagram 1. Conformational equilibrium of a monosubstituted cyclobutane, showing the interconversion between the axial and equatorial conformers via ring inversion.

The Influence of Halogenation: A Tug-of-War Between Size and Electronics

The conformational preference of a halogen substituent is dictated by a delicate balance of competing steric and electronic effects.

Steric Effects: The Dominance of Size

Steric strain, or van der Waals repulsion, arises from non-bonded interactions between atoms. In a monosubstituted cyclobutane, an axial substituent experiences more significant steric clashes with the two other axial hydrogens on the same face of the ring (1,3-diaxial interactions). Consequently, bulkier substituents will more strongly favor the less sterically hindered equatorial position to minimize these repulsive forces.

This effect follows a clear trend with halogen size: I > Br > Cl > F

For the larger halogens (Cl, Br, and I), steric hindrance is the dominant factor, and the equatorial conformer is significantly more stable than the axial conformer. For fluorine, which is only slightly larger than hydrogen, steric effects are much less pronounced, allowing more subtle electronic effects to play a decisive role in the conformational equilibrium.

Inductive and Stereoelectronic Effects on Electron Distribution

Halogens are more electronegative than carbon, leading to a polarization of the C-X bond and a net withdrawal of electron density from the cyclobutane ring. This is known as the inductive effect (-I) . The magnitude of this effect correlates with electronegativity: F > Cl > Br > I

This electron withdrawal has a cascading effect on the properties of adjacent bonds. However, a more nuanced understanding requires the consideration of stereoelectronic effects , which are stabilizing interactions involving the overlap of orbitals that depend on the molecule's specific 3D geometry. The most critical of these in halogenated cyclobutanes is hyperconjugation .

Hyperconjugation is the donation of electron density from a filled bonding orbital (a donor, σ) or a lone pair (n) into an adjacent empty anti-bonding orbital (an acceptor, σ*). In halogenated cyclobutanes, two key hyperconjugative interactions are at play:

-

n → σ (Lone Pair Donation):* The lone pairs of the halogen (n) can donate electron density into the anti-bonding orbitals of adjacent C-C bonds (σ*C-C). This interaction is stabilizing.

-

σ → σ (Bond Donation):* Filled C-H or C-C bonding orbitals can donate electron density into the low-lying, electron-accepting C-X anti-bonding orbital (σ*C-X). This interaction is also highly stabilizing and is particularly important for electronegative substituents.

The efficacy of these orbital overlaps is highly dependent on the dihedral angle between the donor and acceptor orbitals. A periplanar alignment (syn- or anti-, 0° or 180°) provides the most effective overlap. NBO analysis reveals that these hyperconjugative interactions are a primary driver of conformational preference and significantly modulate the electron density across the ring.[9] For instance, the stabilization gained from σC–H → σ*C–X interactions can sometimes counteract steric repulsions, influencing the puckering angle and the axial/equatorial energy difference.[10][11]

Quantitative Analysis of Bond Properties

Halogenation directly impacts the geometric parameters of the cyclobutane ring. The electron-withdrawing nature of the halogen and the stereoelectronic interactions described above can alter C-C and C-H bond lengths and the degree of ring puckering.

Table 1: Computed Geometric Parameters for Monosubstituted Halocyclobutanes (Data derived from DFT B3LYP/6-311++G(d,p) calculations as reported by Edim et al.[9])

| Parameter | Conformer | Fluorocyclobutane | Chlorocyclobutane | Bromocyclobutane |

| C-X Bond Length (Å) | Axial | 1.411 | 1.831 | 1.986 |

| Equatorial | 1.401 | 1.821 | 1.977 | |

| Cα-Cβ Bond Length (Å) | Axial | 1.542 | 1.540 | 1.539 |

| Equatorial | 1.540 | 1.538 | 1.537 | |

| Cβ-Cγ Bond Length (Å) | Axial | 1.551 | 1.551 | 1.551 |

| Equatorial | 1.552 | 1.552 | 1.552 | |

| Ring Puckering Angle (°) | Axial | 25.8 | 24.3 | 23.4 |

| Equatorial | 29.3 | 28.5 | 28.1 |

Note: Experimental C-Cl and C-Br bond lengths in the analogous chlorocyclohexane system are approximately 1.809 Å (equatorial) and 1.967 Å (equatorial), respectively, showing good agreement with the computed trends.[4]

Key Insights from the Data:

-

C-X Bond Length: The C-X bond is slightly longer in the axial position compared to the equatorial position. This can be attributed to increased steric repulsion in the axial orientation and subtle differences in hyperconjugative stabilization.

-

Ring Puckering: The presence of a halogen significantly influences the ring's pucker. An equatorial substituent generally allows for a puckering angle closer to that of unsubstituted cyclobutane (~29°), while an axial substituent tends to flatten the ring slightly to alleviate 1,3-diaxial strain.[9]

-

C-C Bond Lengths: Halogenation subtly alters the C-C bond lengths. The Cα-Cβ bond (adjacent to the substituent) is slightly shorter than the Cβ-Cγ bond, a result of the inductive withdrawal of electron density by the halogen.

Methodologies for Characterization

A synergistic approach combining experimental spectroscopy and theoretical computation is essential for a complete understanding of halogenated cyclobutanes.

Diagram 2. A combined experimental and computational workflow for the comprehensive analysis of halogenated cyclobutanes.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is the most powerful experimental technique for determining the conformational equilibrium of halogenated cyclobutanes in solution. The key lies in the analysis of vicinal (three-bond) coupling constants (³J), whose magnitude is described by the Karplus relationship and is highly dependent on the dihedral angle between the coupled nuclei.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a purified sample of the halogenated cyclobutane (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to observe the chemical shifts and multiplicity of all proton signals.

-

If applicable (for fluorinated compounds), acquire a 1D ¹⁹F NMR spectrum (with and without ¹H decoupling).

-

Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivity.

-

-

Spectral Analysis:

-

Identify the signals corresponding to the protons on the cyclobutane ring. The proton geminal to the halogen (Hα) is often the most informative.

-

Carefully measure the coupling constants from the fine structure of the multiplets. For complex, second-order spectra, simulation software may be required.

-

-

Conformational Assignment:

-

Compare the observed ³J values to established ranges. In puckered systems, trans-diaxial relationships (dihedral angle ~150-180°) exhibit large coupling constants, while axial-equatorial and equatorial-equatorial relationships (dihedral angle ~30-90°) show smaller couplings.

-

Integrate the signals corresponding to the distinct axial and equatorial conformers (if observable at low temperature) or use the population-averaged coupling constant at room temperature to calculate the equilibrium constant (K_eq) and Gibbs free energy difference (ΔG).

-

Table 2: Characteristic ³J Coupling Constant Ranges for Conformational Analysis

| Coupling Type | Dihedral Angle (approx.) | Typical Value (Hz) | Conformation Indicated |

| ³J(H_ax, H_ax) | ~150° | 8 - 12 | Trans-diaxial protons |

| ³J(H_ax, H_eq) | ~30° | 1 - 5 | Gauche protons |

| ³J(H_eq, H_eq) | ~90° | 1 - 5 | Gauche protons |

| ³J(H, F) | 0 - 180° | 2 - 45 | Highly dependent on angle |

Computational Protocol: DFT and NBO Analysis

Computational chemistry provides invaluable insight into the geometric structures, relative energies, and underlying electronic properties that are often inaccessible by experiment alone.

Step-by-Step Protocol:

-

Model Construction: Build 3D models of both the axial and equatorial conformers of the halogenated cyclobutane using molecular modeling software.

-

Geometry Optimization and Frequency Calculation:

-

Perform a full geometry optimization for each conformer using a reliable Density Functional Theory (DFT) method. A combination like the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p) is a robust choice for these systems.[9]

-

Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

-

-

Energy Analysis: Compare the calculated Gibbs free energies of the axial and equatorial conformers to predict the conformational equilibrium. The results can be directly compared to experimental ΔG values obtained from NMR.

-

Electron Distribution Analysis (NBO):

-

Run a Natural Bond Orbital (NBO) analysis on the optimized geometries. The NBO program is often integrated into quantum chemistry software packages.

-

Analyze the output to quantify:

-

Natural Atomic Charges: To visualize the inductive effect and charge distribution.

-

Second-Order Perturbation Theory Analysis: This is the most critical part. It identifies and quantifies the stabilization energy (E(2)) for each donor-acceptor (e.g., n → σ, σ → σ) hyperconjugative interaction. This analysis provides a direct quantitative measure of the stereoelectronic forces stabilizing a given conformation.

-

-

Conclusion and Future Outlook

The chemistry of halogenated cyclobutanes is a rich field where classical concepts of steric hindrance are in constant negotiation with subtle but powerful stereoelectronic forces. The puckered nature of the four-membered ring provides a unique conformational landscape where the size and electronegativity of the halogen substituent dictate not only the preferred geometry but also the intricate distribution of electron density through a network of inductive and hyperconjugative interactions.

As demonstrated, a combination of high-resolution NMR spectroscopy and modern computational methods like DFT with NBO analysis provides a powerful and self-validating system for elucidating these properties. The quantitative data on bond lengths, bond angles, and orbital interaction energies allows for the precise prediction of molecular behavior. For drug development professionals and materials scientists, this deep understanding is not merely academic; it is the foundation upon which the next generation of functional molecules with tailored three-dimensional structures and finely-tuned electronic properties will be built. Future research will likely focus on more complex polyhalogenated systems and the exploitation of these fundamental principles in the design of novel catalysts and bioactive compounds.

References

- 1. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Microwave spectrum, ab initio calculations, and structural parameters of bromocyclopentane-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

Methodological & Application

Synthesis of Novel Amines: A Detailed Protocol for the Amination of 3-(Bromomethyl)-1,1-difluorocyclobutane

Introduction: The Rising Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the various fluorinated motifs, the 1,1-difluorocyclobutane moiety has garnered considerable attention. Its rigid, three-dimensional structure can serve as a valuable bioisostere for other common chemical groups, offering a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. This application note provides a detailed guide to the synthesis of amines derived from 3-(Bromomethyl)-1,1-difluorocyclobutane, a key intermediate for the introduction of this valuable fluorinated scaffold into novel pharmaceutical compounds. The bromomethyl group of this commercially available reagent allows for straightforward functionalization via nucleophilic substitution, providing a versatile entry point for the synthesis of a variety of amine derivatives.[1]

Mechanistic Considerations: Navigating the Path to Primary Amines

The synthesis of primary amines from alkyl halides is a fundamental transformation in organic chemistry. However, the direct reaction of an alkyl halide with ammonia often leads to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, due to the increasing nucleophilicity of the newly formed amines. This lack of selectivity presents a significant challenge for the clean synthesis of the desired primary amine. To overcome this, several strategies have been developed to introduce the amino group in a more controlled manner. This guide will focus on two robust and widely applicable methods for the synthesis of (1,1-difluorocyclobutan-3-yl)methanamine from this compound: the Gabriel synthesis and the azide reduction method.

The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion is a bulky nucleophile that undergoes a single SN2 reaction with the alkyl halide. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the desired primary amine, effectively preventing overalkylation.[2][3]

The azide reduction method involves a two-step sequence. First, the alkyl bromide is displaced by sodium azide, a good nucleophile, in an SN2 reaction to form an alkyl azide. The azide is then reduced to the primary amine using a variety of reducing agents, with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation being common choices. This method also ensures the selective formation of the primary amine as the azide intermediate is not nucleophilic and does not undergo further alkylation.

Comparative Overview of Synthetic Routes

| Method | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Direct Amination | Ammonia (in excess) | Inexpensive reagents | Poor selectivity, formation of multiple amine products | Variable, often low for the primary amine |

| Gabriel Synthesis | Potassium phthalimide, Hydrazine | Excellent selectivity for primary amines | Requires two steps, harsh conditions for phthalimide cleavage may be needed | Good to excellent |

| Azide Reduction | Sodium azide, Reducing agent (e.g., LiAlH4) | Excellent selectivity for primary amines, mild reaction conditions for azide formation | Use of potentially explosive azide reagents, strong reducing agents required | Good to excellent |

Experimental Protocols

Protocol 1: Gabriel Synthesis of (1,1-difluorocyclobutan-3-yl)methanamine

This protocol is a two-step process that ensures the selective formation of the primary amine by preventing overalkylation.

Step 1: Synthesis of 2-((1,1-difluorocyclobutan-3-yl)methyl)isoindoline-1,3-dione

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Potassium phthalimide (1.1 eq)[4]

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Standard workup and purification equipment

-

-

Procedure:

-